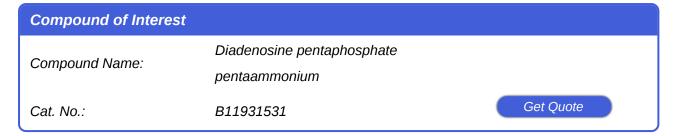


Structural Analysis of Diadenosine Pentaphosphate Pentaammonium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, is a crucial signaling molecule involved in various cellular processes. This technical guide provides a comprehensive structural analysis of its pentaammonium salt, a commonly used form in research. This document delves into its structural characteristics, detailed experimental protocols for its analysis, and its role in key signaling pathways. While a crystal structure of the isolated pentaammonium salt is not publicly available, this guide leverages data from Ap5A complexed with its primary target, adenylate kinase, to provide valuable structural insights. Furthermore, detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and a summary of its synthesis are presented. The guide concludes with visualizations of the key signaling pathways involving Ap5A, offering a thorough resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Diadenosine pentaphosphate (Ap5A) is an endogenous molecule found in various cell types and is implicated in cellular energy homeostasis and signaling.[1] It is a potent inhibitor of adenylate kinase, an enzyme crucial for the equilibrium of adenine nucleotides (ATP, ADP, and



AMP).[2] The pentaammonium salt of Ap5A is a stable and soluble form frequently utilized in experimental settings. Understanding the three-dimensional structure of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents targeting the pathways it modulates.

Structural Properties

While a crystal structure for the isolated **Diadenosine pentaphosphate pentaammonium** salt has not been reported in publicly accessible databases, significant structural information has been derived from X-ray crystallography of Ap5A in complex with its protein targets, most notably adenylate kinase.[3] These studies reveal the molecule adopts a specific conformation upon binding, providing critical insights into its inhibitory mechanism.

In solution, NMR studies suggest that Ap5A exists in a folded, stacked conformation where the two adenine rings are in proximity to each other.[4] This conformation is influenced by the length of the polyphosphate chain and the presence of metal ions.

Physicochemical Properties

A summary of the key physicochemical properties of Diadenosine pentaphosphate and its salts is presented in Table 1.

Property	Value	Reference	
Molecular Formula (Free Acid)	C20H29N10O22P5	[5]	
Molecular Weight (Free Acid)	916.37 g/mol		
Molecular Formula (Pentaammonium Salt)	C20H44N15O22P5	[6]	
Molecular Weight (Pentaammonium Salt)	1001.53 g/mol	[6]	
CAS Number (Pentaammonium Salt)	102783-61-9 [5]		
Appearance	White to off-white powder		
Solubility	Soluble in water		



Table 1: Physicochemical Properties of Diadenosine Pentaphosphate.

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the solution structure of Ap5A. Key spectral data are summarized in Table 2.

Nucleus	Chemical Shift (ppm) - Free Ap5A	Chemical Shift (ppm) - Bound to Adenylate Kinase	Reference
Ρα (Ρ1, Ρ5)	~ -11.1	~ -10.9, -11.9	[4]
Ρβ (Ρ2, Ρ4)	~ -22.8	~ -20.5, -22.7	[4]
Ру (Р3)	~ -22.8	~ -24.0	[4]

Table 2: 31P NMR Chemical Shifts of Diadenosine Pentaphosphate. The chemical shifts are referenced to 85% H3PO4. Note the splitting of signals upon binding to adenylate kinase, indicating an asymmetric environment.

Experimental Protocols Synthesis of Diadenosine Pentaphosphate Pentaammonium

The synthesis of Ap5A can be achieved through several methods. A common approach involves the reaction of adenosine-5'-monophosphate (AMP) with a phosphorylating agent in the presence of a condensing agent.

Protocol:

- Activation of AMP: Adenosine-5'-monophosphate is activated, often by conversion to a more reactive intermediate such as the morpholidate.
- Phosphorylation: The activated AMP is then reacted with inorganic triphosphate.
- Purification: The resulting Ap5A is purified using ion-exchange chromatography.



• Salt Formation: The purified Ap5A is converted to the pentaammonium salt by titration with ammonium hydroxide followed by lyophilization.

X-ray Crystallography (of Ap5A-Protein Complexes)

Obtaining diffraction-quality crystals of Ap5A in complex with a protein like adenylate kinase is a critical step for structural determination.

Protocol:

- Protein Expression and Purification: The target protein (e.g., adenylate kinase) is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.[3]
- Complex Formation: The purified protein is incubated with a molar excess of Ap5A and a divalent cation (e.g., Mg2+) to ensure complete binding.[3]
- Crystallization: The protein-ligand complex is subjected to crystallization screening using techniques such as vapor diffusion (hanging or sitting drop). A range of precipitants, pH, and temperatures are tested to identify conditions that yield well-ordered crystals.
- Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known structure of the protein as a search model. The Ap5A molecule is then built into the electron density map, and the entire complex is refined to produce the final atomic model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of Ap5A in solution.

Protocol:

Sample Preparation:



- Dissolve Diadenosine pentaphosphate pentaammonium in a suitable deuterated solvent (e.g., D2O) to a final concentration of 1-5 mM.
- Add a known concentration of a reference standard (e.g., TSP or DSS) for chemical shift referencing.
- Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

Data Acquisition:

- Acquire one-dimensional (1D) 1H and 31P NMR spectra to identify the resonances of the adenine and ribose protons and the phosphate groups.[7][8]
- Acquire two-dimensional (2D) correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the ribose rings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons or phosphorus atoms.[9]
- Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space proximities between protons, which is crucial for determining the threedimensional conformation, particularly the stacking of the adenine rings.
- Data Processing and Analysis:
 - Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
 - Assign the resonances to specific atoms in the molecule.
 - Extract structural restraints from the NMR data, such as inter-proton distances from NOESY cross-peak intensities and dihedral angles from coupling constants.
 - Use molecular modeling software to generate a three-dimensional structure of Ap5A in solution that is consistent with the experimental NMR restraints.

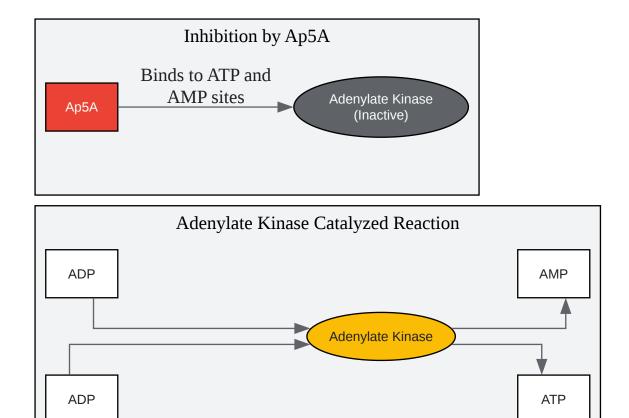
Signaling Pathways



Ap5A plays a significant role in cellular signaling primarily through its interaction with adenylate kinase and purinergic receptors.

Inhibition of Adenylate Kinase

Ap5A is a potent competitive inhibitor of adenylate kinase, binding to both the ATP and AMP binding sites of the enzyme.[2] This inhibition disrupts the normal equilibrium of adenine nucleotides, which can have profound effects on cellular energy metabolism.



Click to download full resolution via product page

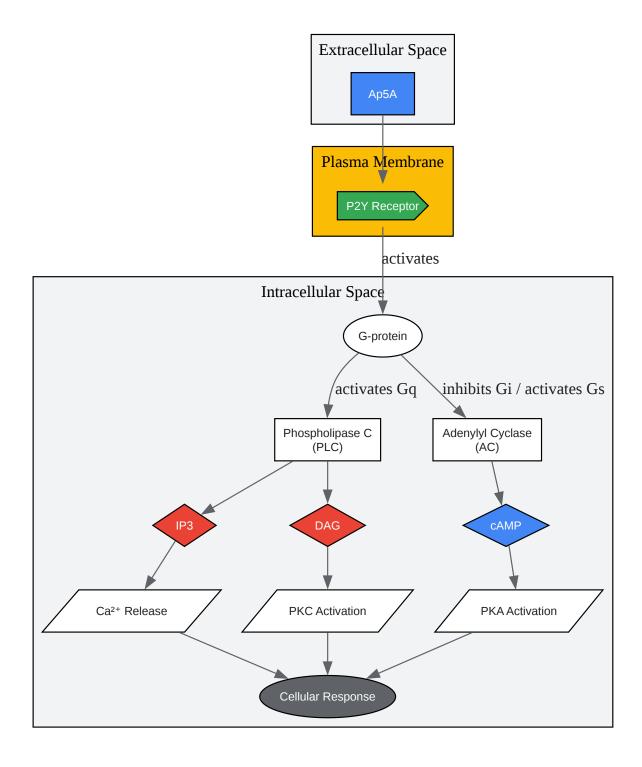
Caption: Inhibition of Adenylate Kinase by Ap5A.

Purinergic Receptor Signaling

Ap5A can act as a ligand for certain P2Y purinergic receptors, which are G-protein coupled receptors (GPCRs).[10][11] The activation of these receptors can trigger various downstream



signaling cascades, influencing processes such as intracellular calcium levels and adenylyl cyclase activity.





Click to download full resolution via product page

Caption: Ap5A Signaling through P2Y Purinergic Receptors.

Conclusion

This technical guide provides a detailed overview of the structural analysis of **Diadenosine pentaphosphate pentaammonium**. While the absence of a crystal structure for the isolated salt is a limitation, valuable structural information has been gleaned from its complexes with adenylate kinase. The provided experimental protocols for synthesis, X-ray crystallography of complexes, and NMR spectroscopy offer a practical framework for researchers. The visualization of its key signaling pathways underscores its importance in cellular metabolism and communication. This comprehensive resource is intended to aid scientists and drug development professionals in their research and development efforts related to this significant signaling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P1,P5-Di(adenosine-5') pentaphosphate pentaammonium | 102783-61-9 | CEA78361 [biosynth.com]
- 6. crescentchemical.com [crescentchemical.com]



- 7. Proton and phosphorus-31 NMR study of the dependence of diadenosine tetraphosphate conformation on metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Two-dimensional 1H and 31P NMR spectra and restrained molecular dynamics structure of a mismatched GA decamer oligodeoxyribonucleotide duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purinergic Signaling Pathways in Endocrine System PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of Diadenosine Pentaphosphate Pentaammonium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931531#structural-analysis-of-diadenosine-pentaphosphate-pentaammonium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com